![molecular formula C15H14N2O6S B5721911 4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid
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Overview
Description
4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid, commonly known as Furasemide, is a sulfonamide loop diuretic drug. It is widely used in the treatment of edema and hypertension. Furasemide is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. This leads to increased urine output and decreased fluid retention in the body.
Mechanism of Action
Furasemide works by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This leads to the inhibition of the reabsorption of sodium, chloride, and potassium ions, resulting in increased urine output and decreased fluid retention in the body.
Biochemical and Physiological Effects:
Furasemide has several biochemical and physiological effects on the body. It causes a decrease in blood volume and blood pressure, which can lead to a reduction in the workload of the heart. Furasemide also increases the excretion of potassium and magnesium ions, which can lead to electrolyte imbalances in the body. Additionally, Furasemide can lead to an increase in blood glucose levels and a decrease in serum uric acid levels.
Advantages and Limitations for Lab Experiments
Furasemide has several advantages and limitations for lab experiments. One advantage is that it is a potent diuretic that can be used to induce diuresis in animal models. However, Furasemide can also lead to electrolyte imbalances and other physiological effects that can affect the results of experiments. Additionally, Furasemide has a short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models.
Future Directions
There are several future directions for the study of Furasemide. One direction is the investigation of its potential use in the treatment of acute kidney injury and other forms of renal dysfunction. Another direction is the exploration of its potential use in the treatment of congestive heart failure and other cardiovascular diseases. Additionally, further studies are needed to investigate the long-term effects of Furasemide on electrolyte balance and other physiological parameters.
Synthesis Methods
Furasemide is synthesized by the reaction between 4-aminobenzenesulfonamide and 2-furylacryloyl chloride in the presence of a base, followed by the addition of sodium hydroxide. The resulting product is then purified by recrystallization.
Scientific Research Applications
Furasemide has been extensively studied in scientific research for its diuretic and antihypertensive effects. It is commonly used in clinical trials to investigate the efficacy and safety of new drugs for the treatment of hypertension and edema. Furasemide has also been studied for its potential use in the treatment of acute kidney injury, congestive heart failure, and liver cirrhosis.
properties
IUPAC Name |
(E)-4-[4-(furan-2-ylmethylsulfamoyl)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c18-14(7-8-15(19)20)17-11-3-5-13(6-4-11)24(21,22)16-10-12-2-1-9-23-12/h1-9,16H,10H2,(H,17,18)(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBWKEVDRFKJCY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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